Strategic Application of 1,5-Dimethyl-4-phenylimidazolidin-2-one in Asymmetric Synthesis
Strategic Application of 1,5-Dimethyl-4-phenylimidazolidin-2-one in Asymmetric Synthesis
Executive Summary
In the landscape of modern drug development and complex natural product synthesis, the precise control of stereocenters is a fundamental requirement. 1,5-Dimethyl-4-phenylimidazolidin-2-one has emerged as a highly versatile and robust chiral auxiliary[1]. By temporarily attaching this auxiliary to a prochiral substrate, chemists can dictate the stereochemical outcome of subsequent transformations—ranging from aldol and Michael additions to complex Fischer carbene annulations[2]. This whitepaper provides an in-depth technical guide on the physicochemical properties, mechanistic causality, and validated experimental protocols for utilizing this powerful chiral tool.
Physicochemical Profiling and Isomeric Designations
To ensure reproducibility in stereoselective workflows, it is critical to source and verify the correct enantiomer of the auxiliary. The compound is commercially available and primarily utilized in its enantiopure (4R,5S) or (4S,5R) forms[3],[4].
Table 1: Key Physicochemical Properties
| Property | Value |
| IUPAC Name | 1,5-Dimethyl-4-phenylimidazolidin-2-one |
| CAS Number (4R,5S)-(-) | 92841-65-1[4] |
| CAS Number (4S,5R)-(+) | 112791-04-5[3] |
| CAS Number (Unspecified) | 103774-40-9 |
| Molecular Formula | C₁₁H₁₄N₂O[5] |
| Molecular Weight | 190.24 g/mol [5] |
| InChIKey | BGPAZBKCZVVZGF-WPRPVWTQSA-N (for 4R,5S)[5] |
Mechanistic Causality: The Steric Shielding Paradigm
The efficacy of 1,5-dimethyl-4-phenylimidazolidin-2-one relies on the anti relationship between the 4-phenyl and 5-methyl groups on the rigid imidazolidinone ring[6]. When the auxiliary is N-acylated, the restricted rotation around the C-N bond forces the attached acyl group into a highly defined conformational space.
Causality in Stereocontrol: The bulky 4-phenyl group acts as a steric wall, effectively blocking one face of the adjacent reactive center (e.g., an enolate or α,β-unsaturated system)[7]. Meanwhile, the 5-methyl group provides additional steric bulk that prevents the auxiliary itself from adopting non-productive conformations. Consequently, incoming reagents (such as organocopper nucleophiles in a Michael addition) are forced to approach exclusively from the unshielded face, resulting in exceptional diastereomeric excess (d.e.)[8].
Figure 1: Mechanistic pathway of stereocontrol utilizing the imidazolidinone chiral auxiliary.
De Novo Synthesis: The Close Method
While commercially available, the auxiliary can be synthesized de novo via the classical "Close Method," which involves the fusion of urea with ephedrine hydrochloride[9],[6].
Step-by-Step Methodology:
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Reagent Mixing: Combine urea (2.45 mol) and (1R, 2S)-2-methylamino-1-phenyl-1-propanol (ephedrine) (6.33 mol) under an inert argon atmosphere[10].
-
Thermal Fusion: Heat the solid mixture to 140 °C for 15 minutes, then ramp the temperature to 175 °C[10].
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Causality of Heating: Heating to 175 °C is strictly required to completely melt the mixture and drive the nucleophilic attack of the amine on the urea carbonyl. The continuous removal of ammonia gas (a byproduct) shifts the equilibrium toward complete cyclization[10].
-
Self-Validating System: The reaction progress is self-indicating; the cessation of ammonia evolution (monitored via wet pH paper at the condenser outlet) confirms the completion of the cyclization.
-
Purification: Cool the melt, dissolve in hot water/ethanol, and crystallize to obtain the enantiopure auxiliary.
Advanced Applications in Drug Development
Synthesis of Anticoagulants (Diphenacoum and Brodifacoum)
In the development of 4-hydroxycoumarin derivatives, stereoselective synthesis is paramount to isolating the most biologically active isomers[7]. The Ferreira group demonstrated a highly stereospecific 1,4-Michael addition using this chiral auxiliary[8]. By converting biphenyl esters into acid chlorides and reacting them with the lithium anion of the auxiliary, chiral imides were formed[7]. Subsequent asymmetric 1,4-Michael addition using a Bn-Cu-TMEDA complex (activated by Bu₂BOTf) yielded diastereoisomeric ketones with 99% optical purity[7].
Fischer Carbene Complex Annulation
The auxiliary is also uniquely suited for organometallic transformations. Wulff and colleagues utilized 1,5-dimethyl-4-phenyl-2-imidazolidinone to synthesize chiral Fischer carbene complexes[6]. When reacted with alkynes, these complexes undergo a highly diastereoselective cyclohexadienone annulation to produce 4H-carbazol-4-ones, introducing a quaternary carbon with absolute stereoprecision[1].
Standard Operating Procedure: Chiral Imide Formation & Cleavage
To deploy this auxiliary in a standard drug development workflow, the following self-validating protocol for chiral imide formation and subsequent asymmetric addition is recommended.
Step-by-Step Workflow:
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Deprotonation: Dissolve 1.0 eq of the imidazolidinone auxiliary in anhydrous THF under argon. Cool to 0 °C and add 1.05 eq of n-BuLi dropwise[7].
-
Causality:n-BuLi quantitatively deprotonates the secondary amine to form a highly nucleophilic lithium amide.
-
Validation: The solid auxiliary will completely dissolve, yielding a clear, homogeneous solution.
-
-
Acylation: Cool the solution to -78 °C and slowly add 1.1 eq of the target acid chloride[7]. Allow the mixture to warm to room temperature over 2 hours.
-
Validation: Monitor via TLC. Complete consumption of the auxiliary and the appearance of a new spot (the chiral imide) indicates success. FTIR will show a characteristic imide C=O stretch shift.
-
-
Asymmetric Addition: Subject the purified chiral imide to the desired stereoselective reaction (e.g., organocopper 1,4-Michael addition at -78 °C)[8].
-
Auxiliary Cleavage: Treat the resulting diastereomerically pure adduct with LiBH₄ (for reduction to the alcohol) or LiOH/H₂O₂ (for hydrolysis to the carboxylic acid)[6].
-
Causality: Mild cleavage conditions are chosen to prevent epimerization of the newly formed stereocenter.
-
-
Recovery: Recover the intact chiral auxiliary via flash column chromatography for reuse, ensuring process economy[7].
Figure 2: Step-by-step experimental workflow for chiral imide formation and asymmetric addition.
References
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Sigma-Aldrich. "(4S,5R)-1,5-Dimethyl-4-phenylimidazolidin-2-one". sigmaaldrich.com. 3
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Fluorochem. "(4r,5s)-1,5-dimethyl-4-phenylimidazolidin-2-one". fluorochem.co.uk. 4
-
Sigma-Aldrich. "1,5-dimethyl-4-phenylimidazolidin-2-one | 103774-40-9". sigmaaldrich.com.
-
PubChem. "(4R,5S)-(-)-1,5-Dimethyl-4-phenyl-2-imidazolidinone". nih.gov. 5
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Wulff, W. D. et al. "Asymmetric Construction of 4H-Carbazol-4-one Intermediates via the Cyclohexadienone Annulation of Chiral Carbene Complexes". Organometallics - ACS Publications. 1
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Michigan State University Chemistry. "The preparation of imidazolidinone and oxazolidinone chelated carbene complexes". msu.edu.9
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Ferreira Group. "Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives". PMC - nih.gov. 7
-
Korevaar et al. "Model-driven optimization of multicomponent self-assembly processes". ResearchGate. 10
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